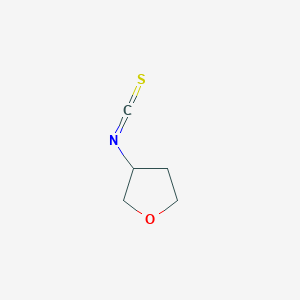![molecular formula C9H16F3NO2S B2947984 Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate CAS No. 2092899-89-1](/img/structure/B2947984.png)
Tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl carbamates are a class of organic compounds that are widely used in organic synthesis, particularly in the protection of amines . They are known for their stability and ease of removal .
Synthesis Analysis
Tert-butyl carbamates can be synthesized from amines and di-tert-butyl dicarbonate in the presence of a base . The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the dicarbonate, followed by rearrangement and elimination of carbon dioxide .Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically consists of a carbamate group (O=C(O)N) attached to a tert-butyl group. The carbamate group contains a carbonyl (C=O), an ether (R-O-R’), and an amine (R-N-R’) functional group .Chemical Reactions Analysis
Tert-butyl carbamates are stable under a variety of conditions, but can be cleaved by acids to yield the free amine and tert-butyl alcohol . They can also participate in a variety of other reactions, such as reduction and nucleophilic substitution .Physical And Chemical Properties Analysis
Tert-butyl carbamates are typically solid at room temperature . They are generally soluble in organic solvents, but their solubility in water can vary .Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2S)-1-(trifluoromethylsulfanyl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO2S/c1-6(5-16-9(10,11)12)13-7(14)15-8(2,3)4/h6H,5H2,1-4H3,(H,13,14)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDUBPWHLIKALL-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CSC(F)(F)F)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 97302133 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

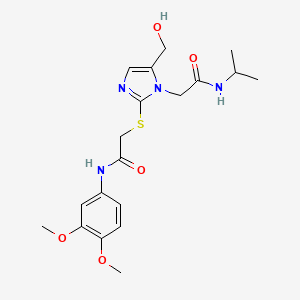
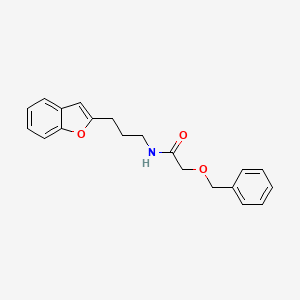
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2947908.png)
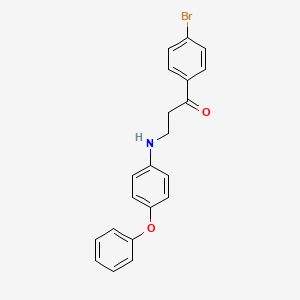
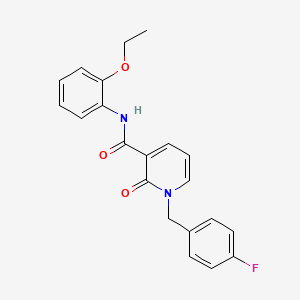
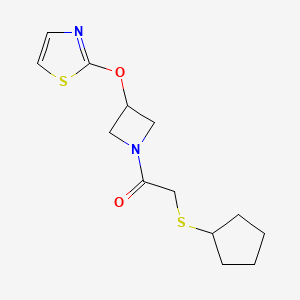
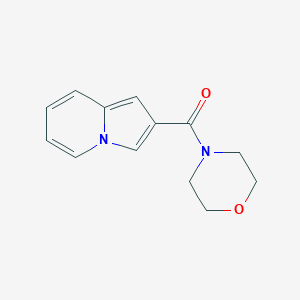
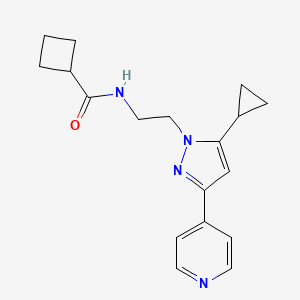

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)
![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)
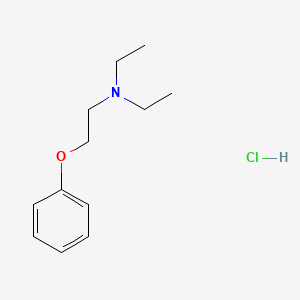
![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)
